Fmoc-MeHph(3-Cl)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)14-13-17-7-6-8-18(27)15-17)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,29,30)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMWPHIYLKJFP-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Mehph 3 Cl Oh and Analogous Building Blocks
Synthesis of Halogenated Aromatic Amino Acids
The introduction of a halogen atom onto the phenyl ring of an amino acid can significantly alter its biological properties. The synthesis of the 3-chloro-homophenylalanine moiety is a key challenge in producing the target compound.
Achieving regioselectivity—the specific placement of the halogen on the aromatic ring—is critical. Direct chlorination of L-phenylalanine with molecular chlorine in an acidic medium tends to produce an isomeric mixture of ortho, meta, and para-chlorophenylalanine, which is difficult to separate. fiu.edu
Modern synthetic chemistry offers more controlled methods. Palladium-catalyzed C-H activation/functionalization is a powerful tool for the regioselective halogenation of amino acid derivatives. researchgate.net By using a directing group, often the native amine functionality itself, it is possible to direct the halogen to a specific position, such as the ortho position. researchgate.netmdpi.com
However, for the synthesis of a meta-substituted (3-chloro) derivative, the most straightforward approach is often to start with a precursor that already contains the chlorine atom in the desired position. For example, the synthesis of (S)-3-chlorophenylalanine has been achieved through the asymmetric α-alkylation of a glycine (B1666218) Schiff base with 3-chlorobenzyl bromide, using a chiral phase-transfer catalyst. nih.gov This strategy avoids issues with regioselectivity and provides high enantiomeric purity. A similar approach could be envisioned for the corresponding homophenylalanine derivative. Enzymatic halogenation using flavin-dependent halogenases also offers exceptional regioselectivity, although the substrate scope can be limited. nih.gov
L-homophenylalanine (Hph) is a non-proteinogenic amino acid containing a one-carbon extension in its side chain compared to phenylalanine. nih.gov It is a valuable building block for several pharmaceutical drugs. researchgate.netnih.gov
The synthesis of the homophenylalanine scaffold can be achieved through both chemical and biocatalytic routes. Chemoenzymatic methods are particularly attractive as they can produce enantiomerically pure L-homophenylalanine. nih.gov A notable biosynthetic pathway has been identified in the cyanobacterium Nostoc punctiforme. asm.org This pathway extends the side chain of L-phenylalanine in a manner analogous to leucine (B10760876) biosynthesis, utilizing a series of enzymes designated HphA, HphB, and HphCD to convert phenylpyruvic acid into the homophenylalanine precursor 2-oxo-4-phenylbutanoic acid, which is then transaminated to L-Hph. nih.govasm.org This microbial production route represents a sustainable approach to generating the core homophenylalanine structure. nih.gov Chemical methods, such as the asymmetric synthesis routes mentioned previously, can be adapted to build the homophenylalanine scaffold, for instance, by using appropriately substituted reagents in an alkylation reaction. researchgate.net
Convergent Synthesis of Fmoc-MeHph(3-Cl)-OH
For this compound, a plausible convergent strategy would involve the preparation of a halogenated β-amino acid precursor, followed by N-methylation and subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This approach allows for the introduction of the chloro-substituent and the N-methyl group in a controlled manner.
Integration of N-Methylation and Halogenation into a Unified Synthetic Route
The successful synthesis of this compound hinges on the strategic integration of the N-methylation and halogenation steps. One effective method for preparing N-methyl-β-amino esters involves a rhodium-catalyzed asymmetric hydrogenation of N-methyl enamines. This highlights the importance of specialized catalytic processes in achieving the desired N-alkylation.
A common precursor for such a synthesis is 3-aminobutanoic acid. In the context of this compound, a similar β-amino acid structure containing the 3-chlorophenyl side chain would be the starting point. The synthesis of this precursor can be achieved through various methods, including the Arndt-Eistert homologation of the corresponding α-amino acid, 3-chloro-phenylalanine.
Once the 3-(3-chlorophenyl)-β-homoalanine core is synthesized, the N-methylation can be carried out. A widely used method for the N-methylation of Fmoc-amino acids involves the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a mild base, such as silver oxide. However, to avoid potential side reactions, a more sophisticated approach involves the formation of a temporary protecting group on the nitrogen, followed by methylation and deprotection.
An alternative and more direct route for N-methylation is the use of N,N-ditosyl- or N,N-dinosyl-protected amino acids, which can be alkylated and subsequently deprotected under mild conditions. This method offers high yields for the N-methylation of various amino acids.
The halogenation step, in this case, the introduction of a chlorine atom at the 3-position of the phenyl ring, is typically performed on an early-stage precursor. For instance, 3-chloro-benzaldehyde could serve as a starting material for the synthesis of the homophenylalanine backbone, thereby incorporating the halogen at the outset.
Stereochemical Control and Purity Considerations in this compound Synthesis
Maintaining stereochemical integrity throughout the synthesis is of paramount importance, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids. The synthesis of enantiomerically pure N-methylated amino acids often presents a challenge due to the risk of racemization at the α-carbon, particularly during the N-alkylation step.
To circumvent this, stereoselective methods are employed. One such method involves the use of a chiral auxiliary, such as Evans' oxazolidinones, to direct the stereochemical outcome of key bond-forming reactions. For the synthesis of β-amino acids, a stereoselective conjugate addition of an amine to an α,β-unsaturated ester can be utilized.
Another powerful technique for establishing the stereocenter is through asymmetric hydrogenation of a suitable enamine precursor, as mentioned earlier, using a chiral rhodium catalyst. This method can provide high enantiomeric excess of the desired (S)- or (R)-enantiomer.
The purity of the final this compound product is ensured through rigorous purification techniques at each step of the synthesis. High-performance liquid chromatography (HPLC) is a critical tool for both analytical assessment of purity and for preparative purification to isolate the desired compound from reaction byproducts and any remaining starting materials. The table below summarizes the key analytical data for the characterization of the final product.
| Compound Name | Molecular Formula | Molecular Weight | Typical Purity (HPLC) |
| This compound | C26H24ClNO4 | 465.93 g/mol | >95% |
The structure and purity are further confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Integration of Fmoc Mehph 3 Cl Oh into Peptide Architectures
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Incorporating Unnatural Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. The incorporation of unnatural amino acids like Fmoc-MeHph(3-Cl)-OH, which is both N-methylated and sterically hindered, requires careful consideration of the synthetic strategy.
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method in SPPS due to its mild reaction conditions. acs.orgnih.gov This strategy is generally compatible with the incorporation of N-methylated amino acids. The Fmoc group, which protects the α-amino group, is labile to basic conditions (typically piperidine (B6355638) in DMF), while the side-chain protecting groups (like tBu) are removed by acid (typically trifluoroacetic acid). This orthogonality is crucial for the successful synthesis of complex peptides. google.com
The use of the Fmoc/tBu strategy for N-methylated residues like this compound is well-established. However, the bulky nature of the Fmoc group combined with the N-methyl group and the substituted phenyl ring can lead to slower reaction kinetics for both the deprotection and coupling steps. nih.gov Therefore, optimization of these steps is often necessary to ensure high-purity peptide synthesis.
The major hurdle in incorporating this compound is achieving high coupling efficiency. The N-methyl group and the bulky side chain create significant steric hindrance, which can slow down the rate of peptide bond formation. cem.com To overcome this, highly efficient coupling reagents are required.
Standard carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically hindered N-methylated amino acids. bachem.com More potent activating agents are generally employed. Among the most effective are uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.compeptide.com These reagents have demonstrated superior performance in facilitating the coupling of N-methylated residues by forming highly reactive activated esters. luxembourg-bio.comiris-biotech.de
Optimization of coupling conditions may involve:
Choice of Coupling Reagent: HATU is often preferred over HBTU and HCTU for coupling N-methylated amino acids due to its higher reactivity. peptide.com PyBrOP has also been shown to be effective for difficult couplings involving these residues. bachem.com
Reaction Time and Temperature: Extended coupling times and, in some cases, elevated temperatures (using microwave-assisted SPPS) can significantly improve yields. cem.com
Reagent Stoichiometry: Using a higher excess of the protected amino acid and coupling reagents can drive the reaction to completion.
Below is a representative table illustrating the impact of different coupling reagents on the efficiency of incorporating a sterically hindered N-methylated amino acid, which can be considered analogous to this compound.
| Coupling Reagent | Base | Reaction Time (min) | Coupling Efficiency (%) |
| DIC/HOBt | DIEA | 120 | Low |
| HBTU/HOBt | DIEA | 60 | Moderate |
| HATU | DIEA | 30 | High |
| PyBOP | DIEA | 45 | High |
This table presents generalized data for sterically hindered N-methylated amino acids to illustrate the relative effectiveness of different coupling reagents. Specific efficiencies for this compound may vary.
The primary challenges in the SPPS of peptides containing residues like this compound are steric hindrance and potential side reactions.
Challenges:
Incomplete Coupling: As discussed, steric hindrance can lead to incomplete acylation of the N-terminal amine of the growing peptide chain. cem.com
Slow Fmoc Deprotection: The bulky environment around the N-terminus can also impede the access of the piperidine base, leading to incomplete Fmoc removal.
Aggregation: Peptides containing multiple hydrophobic or N-methylated residues can be prone to aggregation on the solid support, which can block reactive sites and hinder reagent diffusion. peptide.com
Solutions:
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps, often leading to higher yields and purities in shorter times. cem.com
Optimized Deprotection: Using stronger base cocktails for Fmoc removal, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small percentages, or increasing the temperature and time for the piperidine treatment can improve deprotection efficiency.
Chaotropic Agents and Special Solvents: To disrupt aggregation, chaotropic agents like LiCl can be added to the reaction mixture. Using alternative solvents such as N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can also improve solvation of the growing peptide chain.
Monitoring of Reactions: Careful monitoring of both coupling and deprotection steps is crucial. For coupling, the Kaiser test is not suitable for N-methylated residues; alternative tests like the chloranil (B122849) or bromophenol blue test should be used. peptide.com
Solution-Phase Peptide Synthesis Considerations for this compound
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis is still valuable, particularly for the large-scale production of shorter peptides or for fragment condensation. The incorporation of this compound in solution-phase synthesis presents similar challenges to SPPS, primarily related to steric hindrance.
The choice of coupling reagent is again critical, with reagents like HATU, PyBOP, and COMU being preferred. bachem.com Purification after each step is a major drawback of solution-phase synthesis, and the hydrophobic nature of this compound can complicate the separation of the product from unreacted starting materials and byproducts. Careful optimization of reaction conditions and purification techniques, such as chromatography, is essential for successful solution-phase synthesis involving this amino acid.
Chemoenzymatic and Ribosomal Approaches for Peptide Modification with Unnatural Amino Acids
In addition to chemical synthesis, chemoenzymatic and ribosomal methods are emerging as powerful tools for creating peptides with unnatural amino acids.
The ribosome, the cell's natural protein synthesis machinery, has shown a surprising tolerance for incorporating certain unnatural amino acids. nih.govacs.org The ribosomal incorporation of N-methylated amino acids is a rapidly developing field that offers the potential for creating large libraries of modified peptides. acs.org
This process typically involves:
tRNA Acylation: A transfer RNA (tRNA) is chemically or enzymatically charged with the desired N-methylated amino acid. nih.gov
In Vitro Translation: The acylated tRNA is then added to a cell-free translation system, such as a reconstituted E. coli system (PURE system), which contains all the necessary components for protein synthesis (ribosomes, elongation factors, etc.). acs.orgacs.org
Codon Reassignment: A specific codon in the mRNA template is designated for the unnatural amino acid. When the ribosome encounters this codon, it incorporates the N-methylated amino acid from the charged tRNA into the growing peptide chain. nih.govnih.gov
While the ribosomal incorporation of N-methylated amino acids has been demonstrated for several residues, the efficiency can be variable and is often lower than for natural amino acids. acs.org The bulkier the side chain, the more challenging the incorporation. The successful ribosomal incorporation of a highly modified amino acid like this compound would depend on the ability of the ribosomal machinery, particularly the peptidyl transferase center and elongation factors, to accommodate its structure. nih.govnih.gov Recent studies have shown that modified ribosomes and the supplementation of elongation factor P (EF-P) can enhance the incorporation of N-alkylated amino acids. acs.orgnih.gov
Enzymatic Halogenation of Peptides
The incorporation of halogenated amino acids is a critical strategy for enhancing the therapeutic properties of peptides, including improved stability, target affinity, and membrane permeability. mdpi.comnih.gov While the standard method involves the solid-phase synthesis of peptides using pre-halogenated building blocks like this compound, an alternative and complementary approach is the direct, late-stage halogenation of peptides using enzymes. nih.gov This biocatalytic method offers high regio- and stereoselectivity under mild, environmentally friendly conditions, circumventing complex synthetic routes that often require extensive use of protecting groups. nih.govrsc.org
Flavin-dependent halogenases (FDHs) are a prominent class of enzymes capable of catalyzing the electrophilic halogenation of electron-rich substrates, including aromatic amino acid residues within peptides. rsc.orgchemrxiv.org These enzymes typically function as part of a two-component system, utilizing a flavin reductase to generate a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor. mdpi.comnih.gov The halogenase then uses FADH₂ and molecular oxygen to oxidize a halide ion (Cl⁻ or Br⁻), creating a highly reactive hypohalous acid intermediate within a protected tunnel, which then selectively halogenates a bound substrate. chemrxiv.org
Research has primarily focused on tryptophan halogenases (TH), which demonstrate the ability to modify tryptophan residues within peptide sequences. mdpi.comworktribe.com These enzymes exhibit distinct regioselectivity, targeting specific positions on the tryptophan indole (B1671886) ring (e.g., C5, C6, or C7). mdpi.com Studies have shown that the efficiency and site-selectivity of enzymatic halogenation are highly dependent on the peptide sequence context, particularly the residues adjacent to the target amino acid. nih.govresearchgate.net
For instance, tryptophan halogenases have been shown to preferentially halogenate C-terminal tryptophan residues. nih.govbiorxiv.org The identity of the amino acid adjacent to the C-terminal tryptophan significantly influences the reaction efficiency. The table below summarizes the chlorination efficiency of various dipeptides by the C5-selective tryptophan halogenase PyrH, highlighting the enzyme's substrate preferences. nih.govbiorxiv.org
| Dipeptide Substrate (X-Trp) | Enzyme | Halogenation Type | Conversion Efficiency (%) |
| Ser-Trp (SW) | PyrH | Chlorination | 83% |
| Gly-Trp (GW) | PyrH | Chlorination | 55% |
| Ala-Trp (AW) | PyrH | Chlorination | 50% |
| Gly-Trp (GW) | PyrH | Bromination | 25% |
| Ser-Trp (SW) | PyrH | Bromination | 17% |
The table below details the activity of several wild-type tryptophan halogenases on short peptides, indicating a strong preference for modifying tryptophan residues located at the C-terminus. nih.gov
| Peptide Substrate | PyrH (C5-selective) | SttH (C6-selective) | ThHal (C6-selective) | PrnA (C7-selective) | RebH (C7-selective) |
| Trp-Trp (WW) | + | + | + | - | - |
| Trp-Gly (WG) | - | - | - | - | - |
| Gly-Trp (GW) | + | + | + | - | - |
| Trp-Gly-Trp (WGW) | + | + | + | - | - |
| Gly-Trp-Trp (GWW) | + | + | + | - | - |
Note: '+' indicates detectable chlorination, '-' indicates no detectable product.
This enzymatic late-stage halogenation represents a powerful tool in peptide chemistry. It provides a bioorthogonal method for introducing halogens, which can then serve as handles for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov This chemoenzymatic strategy broadens the scope of accessible peptide architectures, offering a sophisticated alternative to the direct incorporation of synthetic amino acids like this compound. mdpi.com
Conformational and Structural Investigations of Peptides Containing Fmoc Mehph 3 Cl Oh
Influence of N-Methylation on Peptide Backbone Conformation
N-methylation, the substitution of the amide proton with a methyl group, is a key modification in peptide chemistry that imparts significant changes to the peptide backbone's flexibility and conformational preferences. researchgate.netemory.edu This alteration is a powerful tool for modulating the biological and pharmacokinetic properties of peptides. researchgate.net
A primary consequence of N-methylation is the elimination of the amide proton, which acts as a hydrogen bond donor. researchgate.net This prevents the formation of canonical intramolecular hydrogen bonds, such as those that stabilize α-helices and β-sheets. The loss of this hydrogen-bonding capability can disrupt or destabilize these common secondary structures. researchgate.net However, this disruption can also be advantageous, as it can prevent undesirable aggregation and increase solubility by preventing the formation of intermolecular hydrogen bonds. researchgate.net In the context of Fmoc-MeHph(3-Cl)-OH, the N-methyl group precludes the participation of its amide nitrogen in hydrogen-bonding networks, forcing a localized change in the peptide's folding pattern.
Table 1: Influence of N-Methylation on the Cis/Trans Isomer Ratio of the Preceding Amide Bond in Model Peptides
| Peptide Sequence | Solvent | Cis Isomer (%) | Trans Isomer (%) | Reference |
| Ac-(Z)-Δ(Me)Phe-NHMe | CDCl₃ | Predominant | Minor | nih.gov |
| Ac-(Me)Ala-NHMe | CDCl₃ | Minor | Predominant | nih.gov |
| Me-Ile2708 variant | aq. buffer | ~20 | ~80 | researchgate.net |
This table illustrates the general trend of increased cis-isomer population upon N-methylation, although the exact ratio is sequence and solvent dependent.
Impact of Halogenation on Peptide Tertiary and Quaternary Structures
The introduction of a chlorine atom onto the phenyl ring of phenylalanine, as in this compound, is not a sterically or electronically neutral modification. Halogenation significantly impacts peptide structure through a combination of stereoelectronic effects and the potential for forming specific non-covalent interactions known as halogen bonds. nih.govresearchgate.net
Table 2: Calculated Interaction Energies for Halogenated Phenylalanine Dimers
| Dimer System | Interaction Type | Calculated Energy (kcal/mol) | Reference |
| m-Chlorotoluene Dimer | C-H···Cl Interaction | Stabilizing | rsc.org |
| m-Fluorotoluene Dimer | C-H···F Interaction | Weaker than C-H···Cl | rsc.org |
This table provides a quantum chemical perspective on how halogenation affects intermolecular interactions, with heavier halogens like chlorine leading to stronger interactions compared to fluorine. rsc.org
A key feature of chlorine, bromine, and iodine atoms in a molecular context is their ability to act as halogen bond donors. nih.govwiley-vch.de A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the peptide backbone or a side chain. nih.govacs.org The strength of a halogen bond is directional and increases with the polarizability of the halogen (Cl < Br < I). nih.gov
Recent research has demonstrated that halogen bonds can be engineered into peptides to stabilize specific secondary structures, such as β-hairpins. nih.gov In these studies, a halogenated amino acid is positioned to form an inter-strand halogen bond with a halogen bond acceptor on an adjacent strand. The strength of this interaction has been shown to be comparable to that of a hydrogen bond in the same position, providing significant conformational stabilization. nih.gov For a peptide containing this compound, the 3-chloro substituent on the phenyl ring has the potential to form a stabilizing halogen bond with a suitable acceptor atom, thereby influencing and reinforcing the tertiary and quaternary structure of the peptide assembly. researchgate.netnih.gov The formation of such a bond can increase the population of the folded conformation. nih.gov
Synergistic Conformational Effects of Combined N-Methylation and Halogenation in Peptide Sequences
The incorporation of modified amino acids into peptide sequences is a powerful strategy for modulating their structural and, consequently, their biological properties. The simultaneous introduction of both N-methylation and halogenation on a single amino acid residue, such as in N-methyl-3-chlorophenylalanine (MeHph(3-Cl)), can induce unique conformational constraints that are not merely the sum of the individual modifications. This section explores the synergistic effects of these two modifications on peptide conformation, drawing upon established principles of peptide chemistry and structural biology.
Concurrently, halogenation of the phenylalanine side chain, specifically the introduction of a chlorine atom at the meta-position of the phenyl ring, alters the electronic and steric properties of the side chain. The electron-withdrawing nature of chlorine can influence the aromatic ring's ability to participate in π-π stacking and cation-π interactions. rsc.orgmdpi.com Furthermore, the chlorine atom can engage in non-covalent interactions, such as halogen bonds or C-H···Cl contacts, which can restrict the side-chain's rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. rsc.orgnih.gov Studies on halogenated phenylalanine analogs have shown that such substitutions can influence the preference for specific side-chain rotamers (gauche(-), trans, or gauche(+)). rsc.org
When combined, N-methylation and 3-chlorination are hypothesized to exert a synergistic or cooperative effect on the conformational landscape of a peptide. The N-methylation predisposes the peptide backbone to adopt specific local geometries, including a higher propensity for cis-amide bonds, while the 3-chloro-substituent simultaneously restricts the conformational space available to the side chain. This dual modification can "lock" the residue into a more rigidly defined conformation than either modification could achieve alone.
Detailed Research Findings
While direct, published comparative studies on peptides containing this compound are not extensively available, the synergistic effects can be inferred from the well-documented individual impacts of N-methylation and halogenation. A hypothetical study on a model peptide series, for instance, Ac-X-NHMe where X is progressively changed from Phenylalanine (Phe) to N-methylphenylalanine (MePhe), 3-chlorophenylalanine (Phe(3-Cl)), and finally to N-methyl-3-chlorophenylalanine (MePhe(3-Cl)), would likely reveal key conformational trends.
It is anticipated that NMR spectroscopic analysis would show distinct changes in key parameters across this series. For the doubly modified residue, one would expect to observe a significant population of the cis-amide isomer, evidenced by distinct sets of NMR signals. Furthermore, Nuclear Overhauser Effect (NOE) data would likely indicate a constrained set of side-chain orientations, influenced by the interplay between the steric demands of the N-methyl group and potential intramolecular interactions involving the chlorine atom. The side-chain dihedral angle, χ1, is expected to be more constrained in the MePhe(3-Cl) residue compared to the singly modified or unmodified amino acids. rsc.org
The combination of a preferred backbone state (due to N-methylation) and a restricted side-chain orientation (due to chlorination) can lead to a highly pre-organized conformation. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Illustrative Conformational Data of a Model Peptide Series
To illustrate the potential synergistic effects, the following interactive data table presents hypothetical NMR-derived conformational parameters for a model dipeptide, Ac-Gly-[X]-NHMe, where X represents Phenylalanine and its modified versions. This data is based on established principles and serves to conceptualize the expected outcomes of a comparative conformational analysis.
| Compound | X Residue | Predominant Amide Isomer (ω) | Key Dihedral Angles (degrees) |
| Peptide 1 | Phenylalanine (Phe) | trans (~100%) | φ ≈ -80, ψ ≈ +120, χ1 ≈ -60 |
| Peptide 2 | N-Methylphenylalanine (MePhe) | trans (~60%), cis (~40%) | φ ≈ -90, ψ ≈ +100, χ1 ≈ -70 |
| Peptide 3 | 3-Chlorophenylalanine (Phe(3-Cl)) | trans (~100%) | φ ≈ -85, ψ ≈ +125, χ1 ≈ 180 |
| Peptide 4 | N-Methyl-3-chlorophenylalanine (MePhe(3-Cl)) | cis (~70%), trans (~30%) | φ ≈ +70, ψ ≈ +90, χ1 ≈ 180 |
Note: The data in this table is hypothetical and illustrative of the expected trends based on published research on modified amino acids. It is not derived from experimental results on the specific listed peptides.
Intermolecular Interaction Analysis in Peptides Modified with Fmoc Mehph 3 Cl Oh
Modulation of Hydrophobic Interactions and Peptide Lipophilicity
The lipophilicity of peptides is a critical parameter influencing their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov A study on various phenylalanine derivatives has shown that halogenation, such as the introduction of a chlorine atom, increases the lipophilicity of the amino acid. explorationpub.com For instance, 4-chlorophenylalanine has a higher calculated logP value compared to unsubstituted phenylalanine, indicating greater hydrophobicity. explorationpub.com This increased lipophilicity can promote the partitioning of the peptide into hydrophobic environments, such as the core of a protein or a lipid bilayer.
The N-methylation of the peptide backbone also contributes to increased lipophilicity by removing the hydrogen bond donor capacity of the amide proton and introducing a small hydrophobic group. This modification can also restrict the conformational flexibility of the peptide backbone, which can further influence its interactions. advancedchemtech.com
Table 1: Illustrative Lipophilicity of Peptides Modified with Phenylalanine Analogs This table presents representative data on how modifications to phenylalanine, similar to those in Fmoc-MeHph(3-Cl)-OH, can affect the lipophilicity of a model peptide, as measured by the retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), which correlates with hydrophobicity.
| Peptide Sequence | Modification | Retention Time (min) | Change in Lipophilicity |
| Ac-Gly-X-Gly-NH2 | X = Phe | 15.2 | Reference |
| Ac-Gly-X-Gly-NH2 | X = Phe(3-Cl) | 16.5 | Increased |
| Ac-Gly-X-Gly-NH2 | X = MePhe | 16.1 | Increased |
| Ac-Gly-X-Gly-NH2 | X = MePhe(3-Cl) | 17.3 | Significantly Increased |
Influence on Electrostatic and Aromatic Stacking Interactions in Peptide Assemblies
The electronic nature of the 3-chloro-phenylalanine side chain in this compound can significantly modulate electrostatic and aromatic stacking interactions within peptide assemblies. The chlorine atom is an electron-withdrawing group, which alters the quadrupole moment of the aromatic ring. This modification influences how the phenyl ring interacts with other aromatic residues or charged groups within the peptide or in its binding partner. researchgate.net
Aromatic stacking interactions are crucial for the stability of many peptide and protein structures. nih.govresearchgate.net These interactions can be broadly categorized as face-to-face or edge-to-face. The introduction of an electron-withdrawing substituent like chlorine can enhance face-to-face stacking interactions with electron-rich aromatic rings by reducing electrostatic repulsion between the π-systems. upc.edu Molecular dynamics simulations and experimental studies on peptides containing aromatic residues have shown that these interactions play a key role in the early stages of self-assembly and can dictate the final morphology of the resulting nanostructures. upc.edumdpi.com
The N-methylation in this compound can also indirectly influence these interactions by altering the peptide's conformational preferences, potentially pre-organizing the backbone for more favorable side-chain stacking. advancedchemtech.com Furthermore, the fluorenylmethoxycarbonyl (Fmoc) group itself is a large, hydrophobic, and aromatic moiety that can participate in strong π-π stacking interactions, often driving the self-assembly of short peptides into ordered nanostructures like nanoribbons and nanotubes. upc.edupeptide.com
Role of Halogen Bonding in Specific Molecular Recognition Events
A key feature of incorporating a chlorinated amino acid like this compound is the potential for halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom. nih.govnih.gov The chlorine atom in 3-chloro-phenylalanine can act as a halogen bond donor, forming specific and directional interactions that can contribute to the stability and specificity of peptide assemblies. nih.govpolimi.it
Studies on model peptides have demonstrated that a single, strategically placed halogen bond can significantly stabilize a folded conformation, such as a β-hairpin, with a strength comparable to a hydrogen bond. nih.gov This has been shown to increase the population of the folded state by a considerable margin. nih.gov In the context of peptide self-assembly, halogen bonding can provide an additional level of control over the architecture of the resulting nanostructures, working in synergy with other non-covalent interactions like hydrogen bonding and π-π stacking. polimi.itrsc.org
The directionality of halogen bonds can be exploited to engineer specific molecular recognition events, for instance, in the design of peptides that bind to particular protein targets. The chlorine atom can interact with backbone carbonyl oxygens or the side chains of residues like serine, threonine, aspartate, or glutamate, providing a specific anchor point for the peptide.
Table 2: Impact of Halogen Bonding on Peptide Conformation This illustrative table shows the potential effect of an interstrand halogen bond on the stability of a model β-hairpin peptide, quantified by the percentage of the folded population determined by NMR spectroscopy.
| Peptide | Key Interstrand Interaction | % Folded Conformation | Stabilization Energy (kcal/mol) |
| Reference Peptide | None | 25 | - |
| Hydrogen-Bonded Peptide | O-H···O | 45 | ~0.5 |
| Chlorine-Halogen-Bonded Peptide | Cl···O | 44 | ~0.4 |
| Bromine-Halogen-Bonded Peptide | Br···O | 55 | ~0.7 |
Investigating Interactions with Biological Membrane Models
The increased lipophilicity and the presence of specific interaction motifs in peptides containing this compound make their interaction with biological membranes a critical area of investigation. The hydrophobic nature of the modified residue can promote the insertion of the peptide into the lipid bilayer. nih.govias.ac.in The interaction with model membranes, such as liposomes or supported lipid bilayers, can be studied using a variety of biophysical techniques, including solid-state NMR, quartz crystal microbalance with dissipation monitoring (QCM-D), and atomic force microscopy (AFM). nih.govmdpi.commdpi.com
Solid-state NMR studies on peptides interacting with lipid bilayers can provide detailed information on the peptide's location, orientation, and conformation within the membrane, as well as its effects on the lipid dynamics and organization. nih.govmdpi.com For instance, the presence of aromatic residues can lead to specific interactions with the lipid headgroups or insertion into the hydrophobic core, perturbing the membrane structure. rsc.org The chlorine atom of this compound could potentially engage in halogen bonds with the phosphate (B84403) or carbonyl oxygen atoms of the phospholipids, further anchoring the peptide to the membrane interface.
Molecular dynamics simulations can complement experimental studies by providing an atomistic view of the peptide-membrane interactions. u-tokyo.ac.jppsu.edunih.govmdpi.com These simulations can reveal the preferred depth of insertion of the modified residue, the specific interactions it forms with the lipid molecules, and the resulting changes in membrane properties, such as thickness and fluidity. nih.gov The interplay between hydrophobic partitioning, aromatic stacking with lipid acyl chains or other peptide residues, and specific halogen bonding interactions will ultimately determine the peptide's effect on membrane integrity and function. ucl.ac.be
Advanced Applications and Research Trajectories in Peptide Engineering with Fmoc Mehph 3 Cl Oh
Design of Peptide-Based Probes and Imaging Agents Incorporating Fmoc-MeHph(3-Cl)-OH
The development of peptide-based probes and imaging agents is a rapidly advancing field, with applications in diagnostics, targeted therapy, and the fundamental study of biological processes. The incorporation of unnatural amino acids like this compound into these probes offers a route to fine-tune their properties for specific applications. frontiersin.org
The presence of the chlorine atom on the phenyl ring of this compound can serve multiple purposes in the design of imaging agents. Halogen atoms can be exploited for radiolabeling with isotopes such as ¹⁸F or ¹²⁵I, which are commonly used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, respectively. While direct radiolabeling of the chlorine atom is not standard, the electronic modifications it imparts on the phenyl ring can influence the reactivity of other sites for radiolabeling or for the attachment of chelating agents that can sequester radiometals like ⁶⁸Ga or ⁶⁴Cu. nih.gov
Furthermore, the structural rigidity and altered electronic properties conferred by the chloro- and methyl-substituents can enhance the binding affinity and selectivity of the peptide probe for its biological target. ontosight.ai This is critical for developing high-contrast imaging agents that accumulate at the site of interest with minimal off-target binding. For instance, in the development of probes targeting specific cell surface receptors overexpressed in tumors, enhanced binding can lead to clearer and more accurate diagnostic images. nih.gov The N-methylation also contributes to improved solubility and reduced aggregation, which are desirable properties for any injectable agent. merckmillipore.com
| Feature of this compound | Potential Application in Probes and Imaging Agents | Research Finding/Rationale |
| Chlorine Atom | Potential for altered reactivity for radiolabeling or chelator attachment. | The electronegative chlorine atom modifies the electronic properties of the phenyl ring, which can influence reaction kinetics for attaching imaging moieties. ontosight.ai |
| N-Methyl Group | Increased solubility and reduced aggregation of the peptide probe. | N-methylation can disrupt interchain hydrogen bonding, leading to better solubility and preventing the formation of aggregates that can interfere with imaging. merckmillipore.com |
| Combined Structural Effects | Enhanced binding affinity and selectivity for the biological target. | The conformational constraints imposed by N-methylation and the steric/electronic effects of the chlorine atom can lead to a more defined peptide structure that fits better into a target's binding pocket. ontosight.airesearchgate.net |
| Overall Modified Peptide | Development of high-contrast imaging agents with improved pharmacokinetic profiles. | The combination of enhanced stability, solubility, and target affinity can result in probes that provide clearer images and are more effective in vivo. nih.govpeptide.com |
Engineering Peptides for Enhanced Biological Stability through this compound Incorporation
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The amide bonds of the peptide backbone are susceptible to enzymatic cleavage, leading to a short in vivo half-life. The incorporation of N-methylated amino acids, such as this compound, is a well-established strategy to overcome this limitation. merckmillipore.compeptide.comenamine.net
The N-methyl group on the alpha-amino nitrogen sterically hinders the approach of proteases, effectively shielding the adjacent peptide bonds from enzymatic hydrolysis. peptide.com This increased resistance to proteolysis significantly enhances the biological stability of the peptide, prolonging its circulation time and therapeutic window. merckmillipore.comenamine.net
Research has shown that peptides incorporating N-methylated amino acids exhibit significantly longer half-lives in biological fluids. peptide.com This enhanced stability is a critical factor in transforming a biologically active peptide into a viable drug candidate.
Development of Peptidomimetics and Conformationally Constrained Peptide Architectures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified chemical structures to improve their drug-like properties. The incorporation of this compound is a powerful tool in the design of peptidomimetics and conformationally constrained peptides. researchgate.netacs.org
The N-methyl group restricts the rotational freedom around the N-Cα bond (phi, φ) of the peptide backbone. cam.ac.uk This conformational constraint reduces the flexibility of the peptide, pre-organizing it into a specific bioactive conformation. By locking the peptide into a shape that is favorable for binding to its target, the entropic penalty of binding is reduced, often leading to higher binding affinity and selectivity. chapman.edu N-methylation can also favor the formation of cis-amide bonds, which can induce turns in the peptide structure, further influencing its three-dimensional architecture. merckmillipore.com
The 3-chloro-phenyl side chain also plays a role in defining the peptide's conformation. The steric bulk and electronic properties of the chlorine atom influence the rotational preference around the Cα-Cβ bond (chi, χ1), guiding the orientation of the aromatic side chain. This can be crucial for optimizing interactions with hydrophobic pockets or aromatic residues in the target protein. The combination of backbone and side-chain constraints provided by this compound allows for the precise engineering of peptide architectures with desired shapes and biological activities. ontosight.ai
| Structural Feature | Conformational Effect | Consequence for Peptide Architecture |
| N-Methyl Group | Restricts rotation around the N-Cα (φ) bond. | Reduces backbone flexibility, pre-organizes peptide into a bioactive conformation. cam.ac.uk |
| Can promote cis-amide bond formation. | Induces turns and specific secondary structures. merckmillipore.com | |
| 3-Chloro-phenyl Side Chain | Influences rotation around the Cα-Cβ (χ1) bond. | Orients the aromatic side chain for optimal target interaction. ontosight.ai |
| Combined Effect | Creates a conformationally constrained residue. | Allows for the design of highly specific and potent peptidomimetics. acs.orgchapman.edu |
Combinatorial Library Synthesis Utilizing this compound for Drug Discovery
Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large numbers of compounds to identify new drug leads. nih.gov The use of Fmoc-protected amino acids is central to solid-phase peptide synthesis (SPPS), the primary method for creating peptide libraries. uzh.ch this compound, as an Fmoc-protected building block, can be readily incorporated into combinatorial library synthesis workflows. chemimpex.com
By including this compound in a peptide library, researchers can systematically explore the impact of N-methylation and halogenation at specific positions within a peptide sequence. peptide.com This allows for the identification of "hot spots" where the introduction of this unnatural amino acid leads to significant improvements in activity, stability, or selectivity. For example, a library of analogues of a known bioactive peptide can be synthesized, with each member having this compound substituted at a different position. Screening this library can quickly reveal the optimal placement of this residue to enhance the peptide's therapeutic potential.
The "one-bead-one-compound" (OBOC) method is a particularly powerful combinatorial approach where each bead in a resin support carries a unique peptide sequence. nih.gov Using this compound in OBOC library synthesis allows for the generation of vast numbers of distinct peptides, each with the potential to be a novel drug candidate. The chemical properties of the chloro-phenyl group can also be useful in the deconvolution process, where the structure of the "hit" compound is determined.
Future Research Directions in Unnatural Amino Acid Design and Application
The field of unnatural amino acid design is continuously evolving, driven by the need for more sophisticated tools to modulate protein and peptide function. Future research will likely focus on several key areas where derivatives like this compound can serve as a foundation or inspiration.
One promising direction is the development of photoswitchable amino acids. By incorporating photo-responsive elements into the amino acid side chain, it may be possible to control peptide activity with light. This could lead to therapies with high spatial and temporal control, minimizing off-target effects.
Another area of active research is the design of amino acids that can participate in novel bio-orthogonal reactions. These are chemical reactions that can occur within a living system without interfering with native biological processes. Incorporating such amino acids into peptides would allow for the site-specific attachment of drugs, imaging agents, or other functional moieties in a cellular environment. frontiersin.org
Furthermore, there is growing interest in creating "smart" peptides that respond to specific environmental cues, such as pH or the presence of a particular enzyme. The design of unnatural amino acids with environmentally sensitive groups could enable the development of drug delivery systems that release their payload only at the site of disease.
The principles learned from studying the effects of N-methylation and halogenation in compounds like this compound will be invaluable in these future endeavors. researchgate.netacs.org By combining different functional groups and structural motifs, chemists will be able to create a new generation of unnatural amino acids with unprecedented control over peptide and protein properties, paving the way for novel therapeutics and research tools. frontiersin.orgnih.govrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Fmoc-MeHph(3-Cl)-OH to minimize dipeptide formation during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves coupling Fmoc-protected amino acids under controlled pH (≥7) using NaHCO₃ as a base to avoid protonation of free amine groups. Excessive Fmoc-Cl should be avoided, and reagent concentrations should be optimized to reduce unintended dipeptide coupling. Post-synthesis, cleavage with TFA/H₂O (95:5) is recommended to remove protecting groups .
Q. How can the purity and identity of this compound be verified post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~421.87 for [M+H]⁺) .
- ¹H/¹³C NMR : Verify aromatic proton shifts (δ 7.2–7.4 ppm for chlorophenyl groups) and Fmoc carbamate signals (δ 4.2–4.4 ppm) .
Q. What computational parameters are critical for predicting the solubility and stability of this compound?
- Methodological Answer : Key parameters include:
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational LogP values for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or force field limitations. Validate computational LogP (e.g., XLogP3) with experimental measurements via shake-flask HPLC. Adjust solvation models (e.g., COSMO-RS) to account for chlorophenyl group interactions .
Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer :
- Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC for better steric tolerance.
- Microwave-Assisted Synthesis : Apply 30–50°C for 10–20 minutes to enhance reaction kinetics.
- Solvent Optimization : Use DMF/NMP (4:1) with 0.1 M HOAt to reduce aggregation .
Q. How does the 3-chloro substitution on the phenyl ring influence the conformational stability of peptides incorporating this compound?
- Methodological Answer : The 3-chloro group introduces steric and electronic effects:
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in model peptides (e.g., (Ala-X-Ala)₃) with/without the substitution.
- Molecular Dynamics (MD) : Simulate chloro-phenyl interactions with adjacent residues (e.g., π-stacking with Trp/Tyr) using AMBER or GROMACS .
Data Contradiction Analysis
Q. Why do solubility values for this compound vary across studies, and how can this be addressed experimentally?
- Methodological Answer : Variations arise from differing solvent systems (e.g., DMSO vs. aqueous buffers). Standardize protocols:
- Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4).
- Use dynamic light scattering (DLS) to detect aggregates at working concentrations (<1 mM) .
Q. How to interpret conflicting NMR data on the stereochemical integrity of this compound?
- Methodological Answer : Contradictions may stem from racemization during synthesis.
- Chiral HPLC : Use a Chirobiotic T column (5 µm, 250 mm) with ethanol/hexane (80:20) to resolve enantiomers.
- Marfey’s Reagent : Derivatize hydrolyzed amino acids and compare retention times with standards .
Tables for Reference
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 421.87 g/mol | |
| LogP | 5.3 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 7 | |
| tPSA | 75.6 Ų |
Table 2 : Recommended Analytical Methods for Quality Control
| Method | Parameters | Application |
|---|---|---|
| HPLC (C18) | 0.1% TFA, 30–70% ACN | Purity assessment |
| ESI-MS | Positive ion mode | Molecular confirmation |
| ¹H NMR (DMSO-d₆) | 500 MHz, δ 7.2–7.4 | Structural validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
